2-Chlorobenzaldehyde oxime
Overview
Description
Synthesis Analysis
Molecular Structure Analysis
Studies on molecular structures, such as an electron-diffraction study of 2-chlorobenzaldehyde, provide insights into the geometry and conformation of these compounds. For instance, the molecular structure of 2-chlorobenzaldehyde was analyzed by gas-phase electron diffraction, revealing a mixture of cis and trans conformers, suggesting similar structural possibilities for its oxime derivatives (L. Schāfer, S. Samdal, & K. Hedberg, 1976).
Chemical Reactions and Properties
Oximes, including those derived from chlorobenzaldehyde, participate in various chemical reactions, reflecting their utility in synthetic chemistry. The Schiff base ligand formed from 2-chlorobenzaldehyde thiosemicarbazone, for example, highlights the reactivity of such compounds in forming complexes with metals (Yu-peng Tian Yp et al., 1997).
Physical Properties Analysis
The physical properties of 2-Chlorobenzaldehyde oxime can be inferred from related compounds, such as the detailed crystal structure analysis of syn-p-chlorobenzaldoxime, which sheds light on the hydrogen bonding and molecular packing, indicative of the solid-state characteristics of oximes (B. Jerslev, 1957).
Chemical Properties Analysis
The chemical properties of 2-Chlorobenzaldehyde oxime, like other oximes, include their behavior in redox reactions, coordination chemistry, and their role as ligands. The ruthenium-mediated reduction of oximes to imines, for instance, demonstrates the redox-active nature of oxime compounds and their potential utility in complex formation (A. Das, S. Peng, & S. Bhattacharya, 2000).
Scientific Research Applications
Organic Chemistry
2-Chlorobenzaldehyde oxime is an organic compound that can be synthesized by reacting 2-chlorobenzaldehyde and hydroxylamine hydrochloride . It’s often used as a building block in organic synthesis .
Application
It may be used in the preparation of 2-chlorobenzaldehyde under different reaction conditions . It can also be used to synthesize methyl 3- (2-chlorophenyl)-5- [1- (4-methoxybenzyloxy)-ethyl]isoxazole-4-carboxylate .
Method of Application
Results or Outcomes
The outcomes of these reactions would be the successful synthesis of the target compounds, such as 2-chlorobenzaldehyde or methyl 3- (2-chlorophenyl)-5- [1- (4-methoxybenzyloxy)-ethyl]isoxazole-4-carboxylate .
Medicinal Chemistry
Oximes, including 2-Chlorobenzaldehyde oxime, have significant applications in medicinal chemistry .
Application
Oximes are renowned for their widespread applications as organophosphate (OP) antidotes, drugs, and intermediates for the synthesis of several pharmacological derivatives . Specifically, 2-Chlorobenzaldehyde oxime can be used to restore the activity of acetylcholinesterase (AChE) in OP poisoning .
Method of Application
The method of application would depend on the specific use case. For example, in the case of OP poisoning, the oxime would likely be administered intravenously .
Results or Outcomes
The outcome of this application would be the restoration of AChE activity, which is crucial for normal nervous system function .
Production of CS Gas
2-Chlorobenzaldehyde, a derivative of which is 2-Chlorobenzaldehyde oxime, is used in the production of CS gas .
Application
CS gas, also known as tear gas, is a substance used for riot control . 2-Chlorobenzaldehyde reacts with malononitrile to form CS .
Method of Application
Results or Outcomes
The outcome of this reaction would be the successful synthesis of CS gas .
Synthesis of Isoxazole Derivatives
2-Chlorobenzaldehyde oxime can be used in the synthesis of isoxazole derivatives .
Application
Isoxazole derivatives have a wide range of applications in medicinal chemistry, including as anti-inflammatory, antifungal, antibacterial, and anticancer agents . 2-Chlorobenzaldehyde oxime can be used to synthesize methyl 3- (2-chlorophenyl)-5- [1- (4-methoxybenzyloxy)-ethyl]isoxazole-4-carboxylate and dimethyl 3- (2-chlorophenyl)isoxazole-4,5-dicarboxylate .
Method of Application
Results or Outcomes
The outcomes of these reactions would be the successful synthesis of the target compounds, such as methyl 3- (2-chlorophenyl)-5- [1- (4-methoxybenzyloxy)-ethyl]isoxazole-4-carboxylate and dimethyl 3- (2-chlorophenyl)isoxazole-4,5-dicarboxylate .
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[(2-chlorophenyl)methylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIVKDWRLLMSEJ-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1063148 | |
Record name | Benzaldehyde, 2-chloro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorobenzaldehyde oxime | |
CAS RN |
3717-28-0, 3717-26-8 | |
Record name | Benzaldehyde, 2-chloro-, oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717280 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzaldehyde, 2-chloro-, oxime | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 2-chloro-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1063148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-chlorobenzaldehyde oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Chlorobenzaldehyde oxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83D8ZJV2HS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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